molecular formula C8H7ClN2 B1367167 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-05-6

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1367167
CAS No.: 74420-05-6
M. Wt: 166.61 g/mol
InChI Key: GYGRXUOVLHHEMC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form moderately strong intermolecular N–H⋯N hydrogen bonds and weak C–H⋯Cl closed-shell interactions . These interactions suggest that this compound can potentially modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . These findings indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit Janus kinase (JAK) activity, particularly JAK3, by binding to the enzyme’s active site . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular functions. The compound’s electronic structure, characterized by a large HOMO–LUMO energy gap, implies high kinetic stability, which may contribute to its effectiveness in biochemical interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation observed . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and migration, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially influencing its efficacy and safety in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitropyridine with methylamine, followed by cyclization under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the chloro and methyl groups onto the pyrrolo[2,3-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups at specific positions on the pyrrolopyridine scaffold enhances its ability to interact with molecular targets and improves its pharmacokinetic properties .

Properties

IUPAC Name

4-chloro-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRXUOVLHHEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505537
Record name 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-05-6
Record name 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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